molecular formula C10H4Cl4N2 B11834636 3,3',5,5'-Tetrachloro-2,2'-bipyridine CAS No. 100846-28-4

3,3',5,5'-Tetrachloro-2,2'-bipyridine

Cat. No.: B11834636
CAS No.: 100846-28-4
M. Wt: 294.0 g/mol
InChI Key: LBWLQILBBQSTFR-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetrachloro-2,2'-bipyridine is a polyhalogenated bipyridine derivative that serves as a highly versatile and valuable intermediate in advanced chemical research and development. Its core value lies in its application as a key precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of chlorine atoms on the bipyridine scaffold makes it an excellent building block for creating compounds with specific electronic properties and for further functionalization via metal-catalyzed cross-coupling reactions . In pharmaceutical research, structurally similar tetrasubstituted-4,4'-bipyridines have been rationally designed and evaluated as novel, potent inhibitors of transthyretin (TTR) fibrillogenesis, a process implicated in amyloid diseases . These studies highlight the importance of the halogenated bipyridine core as a template for designing inhibitors that stabilize protein structures through halogen bonding and other non-covalent interactions . Furthermore, halogenated bipyridines, in general, are widely used as ligands to construct coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and as functional materials . Researchers can leverage this compound as a foundational scaffold to develop new chemical entities for probing biological mechanisms or engineering novel materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100846-28-4

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

3,5-dichloro-2-(3,5-dichloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H4Cl4N2/c11-5-1-7(13)9(15-3-5)10-8(14)2-6(12)4-16-10/h1-4H

InChI Key

LBWLQILBBQSTFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=C(C=C(C=N2)Cl)Cl)Cl

Origin of Product

United States

Coordination Chemistry of 3,3 ,5,5 Tetrachloro 2,2 Bipyridine Scaffolds

Ligand Design Principles in Halogenated Bipyridine Systems

The strategic placement of halogen atoms on the 2,2'-bipyridine (B1663995) core imparts distinct steric and electronic characteristics that are crucial in ligand design. These modifications influence how the ligand interacts with metal centers, ultimately dictating the geometry, stability, and physicochemical properties of the resulting coordination compounds.

The properties of the 3,3',5,5'-tetrachloro-2,2'-bipyridine ligand are heavily influenced by the presence of four chlorine atoms. These substituents exert both electronic and steric effects that alter the ligand's behavior compared to the unsubstituted 2,2'-bipyridine. tandfonline.com

Electronic Effects : Chlorine is an electronegative atom that acts as an electron-withdrawing group through the inductive effect. tandfonline.com This effect decreases the electron density on the pyridine (B92270) rings and, consequently, on the nitrogen donor atoms. As a result, the basicity of the ligand is reduced, which can affect the strength of the metal-ligand bond. The electron-withdrawing nature of these substituents is expected to alter the electronic properties of the bipyridine system. tandfonline.com

The combination of these effects allows for the fine-tuning of the electronic structure and reactivity of the metal complexes. eurochlor.orgresearchgate.net

While the 2,2'-bipyridine ligand is generally planar, the introduction of bulky substituents at the 3,3'-positions, such as chlorine atoms, imposes significant conformational constraints. The steric clash between the 3,3'-substituents and the metal's coordination sphere can force the two pyridine rings to twist relative to each other. This non-planar conformation is a key feature of this compound coordination.

This twisting affects the ligand's bite angle (the N-M-N angle in a chelate ring) and can lead to distorted coordination geometries. For example, X-ray structures of platinum(II) complexes with 3,3'-disubstituted-2,2'-bipyridines show that the pyridine rings cannot attain coplanarity due to the steric bulk. kist.re.kr This inherent flexibility, or lack thereof, can be exploited to create complexes with specific spatial arrangements. While typically acting as a standard N,N'-bidentate chelating ligand, the electronic modifications brought by the chlorine atoms could, in principle, influence its participation in more complex bonding scenarios, although N,N'-chelation remains the predominant coordination mode.

Formation and Characterization of Metal Complexes

This compound serves as a robust ligand for a variety of transition metals. Its complexes are typically synthesized by reacting the ligand with a suitable metal salt precursor. The resulting compounds are then studied using a suite of analytical techniques to determine their structure and electronic properties.

Bipyridine derivatives are well-known for forming stable complexes with a wide range of transition metals, often in square planar or octahedral geometries. wikipedia.org

Platinum(II) Complexes : Platinum(II) commonly forms square planar complexes. The reaction of 2,2'-bipyridine derivatives with potassium tetrachloroplatinate(II) is a common synthetic route. kist.re.kr These complexes are of interest for their potential applications in materials science and as anti-cancer agents. mdpi.comfinechem-mirea.ru

Palladium(II) Complexes : Palladium(II) also favors square planar geometries and forms a variety of complexes with substituted pyridine and bipyridine ligands. acs.orgnih.gov These complexes are often investigated for their catalytic activity in cross-coupling reactions. acs.org Novel palladium(II) complexes can be synthesized from precursors like dichloro(4,4'-dimethoxy-2,2'-bipyridine)palladium(II) by reacting them with other nitrogen-based ligands. digitellinc.com

Ruthenium(II) Complexes : Ruthenium(II) is well-known for forming octahedral complexes, most famously the tris(bipyridine)ruthenium(II) cation, [Ru(bpy)₃]²⁺, which has significant photochemical and photophysical properties. wikipedia.org The synthesis of such complexes often involves the reaction of ruthenium trichloride with the bipyridine ligand, sometimes with a reducing agent to convert Ru(III) to Ru(II). wikipedia.org Heteroleptic complexes containing chlorinated bipyridines or phenanthrolines have also been prepared and studied. uark.edu

In the solid state, the chlorine substituents on the this compound ligand can participate in non-covalent interactions that influence the crystal packing. An analysis of metal complexes with halide counterions has revealed common structural motifs involving short contacts between the halogen and hydrogen atoms on the bipyridine ligands (C–H···X interactions). mdpi.com

A comprehensive understanding of the properties of metal complexes derived from this compound requires a combination of analytical techniques.

TechniqueInformation Provided
X-ray Diffraction Provides the precise three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and coordination geometry. It can confirm the non-planarity of the bipyridine ligand and reveal intermolecular interactions like halogen bonding. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the complex in solution. ¹H and ¹³C NMR spectra give information about the ligand environment, while techniques like ¹⁹⁵Pt NMR can be used for platinum complexes to probe the metal's coordination sphere. kist.re.kr
Infrared (IR) Spectroscopy Used to identify characteristic vibrational frequencies of the coordinated ligand. Shifts in the vibrational bands of the bipyridine ring upon coordination to a metal can provide evidence of complex formation. researchgate.net
Ultraviolet/Visible (UV-Vis) Spectroscopy Probes the electronic transitions within the complex. These spectra typically show intense bands in the UV region due to intra-ligand (π→π*) transitions and may show metal-to-ligand charge transfer (MLCT) bands in the visible region, which are characteristic of many transition metal bipyridine complexes. mdpi.comresearchgate.net
Photoluminescence Spectroscopy Measures the emission of light from the complex after it has absorbed light. This is particularly important for ruthenium and platinum complexes, which can be highly luminescent. The emission spectra provide information about the energy of excited states. researchgate.net
Cyclic Voltammetry (CV) An electrochemical technique used to study the redox properties of the complex. It can identify reversible or irreversible oxidation and reduction processes, providing insight into the energies of the molecular orbitals involved in these electron transfer events. uark.eduresearchgate.net

These methods, when used in concert, allow for a detailed characterization of the structural, spectroscopic, and electrochemical properties of the metal complexes, revealing the profound influence of the tetrachloro-substitution on the bipyridine scaffold. uark.eduresearchgate.net

Supramolecular Assembly and Self-Organization Mediated by Bipyridine Ligands

The self-assembly of coordination complexes into larger, ordered supramolecular structures is a cornerstone of modern crystal engineering. This process is driven by a combination of strong, directional coordination bonds and weaker, non-covalent interactions. In the case of metal complexes featuring this compound ligands, the resulting supramolecular architectures are expected to be significantly influenced by the interplay of metal-ligand coordination, halogen bonding, and π-π stacking interactions.

Furthermore, the chlorinated pyridine rings are expected to participate in π-π stacking interactions. The introduction of chlorine atoms can modify the electronic properties of the aromatic rings, which in turn affects the nature and strength of these stacking interactions. Research on other chlorinated photosensitizers has shown that the dipole moment of the carbon-chlorine bond and strong intermolecular interactions of chlorine atoms can lead to more compact π-π stacking, facilitating energy and charge transfer between molecules. nih.gov This principle suggests that the tetrachloro-substitution on the bipyridine ligand could be a tool to fine-tune the photophysical properties of the resulting supramolecular assemblies.

The interplay between these different types of interactions is complex. For example, in cis-[M(bpy)₂X₂] (where bpy is 2,2'-bipyridine and X is a halogen), it has been observed that π-stacking interactions are often supported by weaker C-H···X contacts. mdpi.com In the case of this compound complexes, a similar synergy between π-π stacking and halogen bonding would likely be a key factor in the stabilization of the resulting supramolecular structures.

Advanced Materials Science Incorporating 3,3 ,5,5 Tetrachloro 2,2 Bipyridine Scaffolds

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are classes of materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is paramount in determining the resulting structure's topology, porosity, and functionality. Bipyridine-based ligands are widely used due to their robust coordination chemistry with a variety of metal centers.

Halogenated bipyridine ligands play a critical role in the crystal engineering of coordination polymers and MOFs. The presence of halogen atoms on the bipyridine backbone introduces several key features. Firstly, their electron-withdrawing nature can modify the electronic properties of the ligand, which in turn influences the metal-ligand bond strength and the redox properties of the resulting framework. Secondly, and of significant structural importance, halogen atoms can participate in non-covalent interactions, particularly halogen bonding.

Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base, which can be used as a reliable tool in supramolecular assembly. In the context of porous architectures, these interactions can direct the formation of specific topologies and link adjacent polymer chains or framework components, adding to the dimensionality and stability of the structure.

A pertinent example, though utilizing a different isomer and halogen, is the 1D coordination polymer formed from 3,3′,5,5′-tetrabromo-4,4′-bipyridine and Co(II) mdpi.com. In this structure, the tetrabrominated ligand bridges the cobalt centers to form the primary 1D chains. Crucially, bromine atoms from the bipyridine ligand form halogen bonds with nitrate ligands of neighboring chains, creating an extended supramolecular network mdpi.com. This demonstrates the potential for tetra-halogenated bipyridines to create higher-dimensional, stable structures through such secondary interactions. Similarly, halogen-decorated MOFs have been shown to leverage halogen···gas molecule interactions for enhanced CO2 capture and selectivity acs.org. While specific studies detailing the use of 3,3',5,5'-Tetrachloro-2,2'-bipyridine in porous frameworks are not prominent in the surveyed literature, the principles derived from analogous halogenated ligands suggest its strong potential for creating robust and functional porous materials.

Table 1: Crystallographic Data for a Coordination Polymer Based on a Tetrabrominated Bipyridine Analogue

ParameterValue for {[Co(BrBipy)(NO3)2(CH3OH)2]} mdpi.com
Chemical FormulaC12H12Br4CoN4O8
Formula Weight758.85
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.0270(4)
b (Å)15.7009(6)
c (Å)13.6212(5)
β (°)109.831(2)
Volume (Å3)2016.96(14)

The synthesis of chiral coordination polymers and MOFs is an area of intense research due to their potential applications in enantioselective separation, asymmetric catalysis, and sensing. Chirality in these frameworks can be introduced in several ways: by using chiral ligands, employing chiral co-ligands or templates, or through the spontaneous resolution of achiral components into a chiral space group.

Pyridine-type ligands are readily incorporated into chiral frameworks chimia.ch. Often, a chiral organic linker is used in conjunction with an achiral bipyridine co-ligand to build the chiral structure rsc.org. For instance, coordination polymers have been constructed from bent chiral linkers and various bipyridine co-ligands to control the final topology rsc.org. While these examples establish the compatibility of bipyridine scaffolds within chiral frameworks, the use of this compound itself as the primary source of chirality or as a ligand in a well-defined chiral MOF is not documented in the available research. Its molecular structure is inherently achiral, meaning its incorporation into a chiral framework would depend on its assembly with other chiral components or through spontaneous resolution.

Optoelectronic Materials Applications

Bipyridine-containing metal complexes are workhorse molecules in optoelectronics. Their rigid structure, excellent coordinating ability, and tunable electronic properties make them ideal for applications ranging from light emission to solar energy conversion.

Metal complexes featuring 2,2'-bipyridine (B1663995) and its derivatives are renowned for their luminescent properties. In complexes with metals like ruthenium(II), iridium(III), and lanthanide ions (e.g., Eu³⁺, Tb³⁺), the bipyridine ligand often acts as an "antenna" demokritos.gr. It absorbs incident light (typically in the UV region) and efficiently transfers the energy to the metal center, which then emits light at a characteristic wavelength. This ligand-to-metal energy transfer is a key principle in designing highly luminescent materials demokritos.gr.

Ruthenium(II) tris-bipyridine complexes, for example, are classic photosensitizers used in photodynamic therapy and photocatalysis, capable of generating reactive oxygen species upon illumination nih.gov. The photophysical properties of these complexes, such as absorption/emission wavelengths and quantum yields, can be systematically tuned by modifying the bipyridine ligands. Introducing electron-withdrawing groups, such as chlorine atoms in this compound, would be expected to lower the energy of the ligand's π* orbitals. This can significantly impact the energy of the metal-to-ligand charge transfer (MLCT) states, potentially shifting emission colors and altering excited-state lifetimes. However, specific studies detailing the synthesis and photophysical characterization of luminescent complexes incorporating the this compound ligand were not identified in a review of the current literature.

In the field of OLEDs, 2,2'-bipyridine derivatives are used in several critical roles. They are frequently used as ligands in phosphorescent emitters, particularly with iridium(III), to create highly efficient devices that can harvest both singlet and triplet excitons nih.gov. The substituents on the bipyridine ligand influence the emission color, quantum efficiency, and operational stability of the resulting OLED nih.gov.

Furthermore, the inherent electron-deficient nature of the pyridine (B92270) rings makes bipyridine-based molecules suitable for use as electron-transport materials (ETMs) and host materials in the emissive layer rsc.org. An effective ETM must have appropriate energy levels (LUMO/HOMO) to facilitate electron injection from the cathode and transport to the emissive layer, as well as high triplet energy to prevent quenching of the phosphorescent dopant. While a wide array of functionalized bipyridines have been developed for these purposes, leading to OLEDs with low operating voltages and high efficiencies, research detailing the specific application and performance of this compound in any of these roles is currently unavailable.

Table 2: Performance of an OLED Device Using a Bipyridine-based Emitter

ParameterValue
Emitter TypeIridium(III) complex with phenyl-substituted bipyridine ligand nih.gov
Max. Emission (λmax)479-488 nm (Sky-Blue) nih.gov
Max. Current Efficiency39.8 cd A-1nih.gov
Max. External Quantum Efficiency (EQE)14.9% nih.gov
EQE at 1000 cd m-214.0% nih.gov

Note: This data is from a study on different substituted bipyridine ligands to illustrate typical performance metrics in OLEDs.

The molecular structure of the bipyridine ligand in these cobalt complexes is crucial for optimizing redox potential and solubility rsc.org. While various substituted bipyridines have been explored to improve PSC performance, there is no specific research available on the integration of this compound into perovskite solar cells, either as part of a dopant complex, an interfacial layer, or a perovskite additive.

Insufficient Data for "this compound" as a Hole Transport Layer

Following a comprehensive search of available scientific literature and research databases, there is currently insufficient specific data on the application and performance of This compound as a primary hole transport layer (HTL) in advanced materials science.

The performed searches yielded information on various other bipyridine and pyridine derivatives and their roles in optoelectronic devices, which are summarized below:

Bipyridine Cores in Hole Transport Materials (HTMs): Research has been conducted on incorporating 2,2'- and 3,3'-bipyridine as core structures in novel HTMs for perovskite solar cells. The electron-withdrawing nature of the bipyridine core can lower the HOMO level of the compounds, potentially enhancing the open-circuit voltage of the solar cells. These studies demonstrate that bipyridine-based HTMs can exhibit good hole extraction and transport properties.

Bipyridine-based Semiconductors: A D–A–D type organic semiconductor with a bipyridine core has been used to create an efficient tunnel between the perovskite and the hole transporting layer. This approach has been shown to increase the hole mobility of the HTL and passivate defects in the perovskite film, leading to improved power conversion efficiency and stability in perovskite solar cells.

Pyridine Derivatives as Additives: Pyridine derivatives, such as 4-tert-Butylpyridine (tBP), are commonly used as additives in the hole transport layer. Research indicates that tBP can act as a morphology controller, improving the uniformity of the HTL and preventing the accumulation of lithium salts, which can be detrimental to device performance and longevity.

Bipyridine Ligands in Dopants: Substituted bipyridine cobalt complexes have been synthesized and investigated as p-type dopants for hole-transporting materials. The molecular structure of the bipyridine ligand influences the dopant's capability, and such dopants can be a practical alternative for enhancing the performance of perovskite solar cells.

While the broader family of bipyridine compounds shows significant promise and utility in the function of hole transport layers, either as core components, additives, or in dopants, specific research findings, performance data, and detailed analysis concerning the functionality of This compound in this capacity are not available in the reviewed sources. Therefore, a detailed article section with data tables on its role as a hole transport layer cannot be generated at this time.

Biomedical Research Directions and Mechanistic Investigations of 3,3 ,5,5 Tetrachloro 2,2 Bipyridine Scaffolds

Design of Bioactive Scaffolds and Inhibitor Development

The unique structural and electronic properties of the 3,3',5,5'-tetrachloro-2,2'-bipyridine core have facilitated its use in the rational design of inhibitors for various biological targets.

Transthyretin Fibrillogenesis Inhibition

The 3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine structure has been identified as a promising scaffold for designing new inhibitors of transthyretin (TTR) fibrillogenesis, a process implicated in amyloid diseases. mdpi.com Researchers have rationally designed and synthesized chiral 3,3′,5,5′-tetrachloro-2-iodo-2′-substituted-4,4′-bipyridines to explore their inhibitory activity. mdpi.com

Notably, both enantiomers of 3,3′,5,5′-tetrachloro-2′-(4-hydroxyphenyl)-2-iodo-4,4′-bipyridine demonstrated significant inhibitory effects on the acid-mediated fibril formation of wild-type TTR and its mutant variants, V30M and Y78F. mdpi.com Computational docking studies suggest that the efficacy of these inhibitors relies on a combination of hydrogen bonding and halogen bonding interactions within the TTR binding site. mdpi.com These findings highlight the potential of the iodinated 4,4'-bipyridine (B149096) core as a template for developing novel therapeutics for TTR amyloidogenesis. mdpi.com

CompoundTargetActivity
3,3′,5,5′-Tetrachloro-2′-(4-hydroxyphenyl)-2-iodo-4,4′-bipyridine (both enantiomers)Transthyretin (WT, V30M, Y78F)Fibrillogenesis Inhibition

Antiproliferative Agent Development

The this compound scaffold has also been investigated for its potential in developing antiproliferative agents. A study exploring the activity of halogenated 4,4'-bipyridines against malignant melanoma cell lines found that 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine exhibited significant antiproliferative activity against the A375 cell line. nih.gov Importantly, this compound showed lower toxicity towards normal BJ fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

The presence of an electrophilic iodine atom was found to be crucial for the observed biological activity, underscoring the importance of specific halogenation patterns in designing potent and selective anticancer agents based on this scaffold. nih.gov

CompoundCell LineActivityToxicity
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridineA375 (Malignant Melanoma)Significant AntiproliferationLower on BJ fibroblasts

General Medicinal Chemistry Potential of Bipyridine Metal Complexes

The broader class of 2,2'-bipyridine (B1663995) ligands, to which this compound belongs, is widely recognized for its ability to form stable complexes with various metal ions. ontosight.airesearchgate.net These metal complexes have found extensive applications in medicinal chemistry, particularly in the development of anticancer agents. researchgate.netchemrxiv.org The coordination of bipyridine ligands to metals like ruthenium, copper, gold, and rhenium has yielded complexes with promising cytotoxic effects against a range of cancer cell lines. researchgate.netchemrxiv.org

The therapeutic potential of these metal complexes is influenced by factors such as the choice of the metal center, the coordination geometry, and the specific functionalization of the bipyridine ligand. researchgate.net For instance, rhenium(I) tricarbonyl complexes featuring halomethyl-substituted 2,2'-bipyridine ligands have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines. chemrxiv.org The versatility of the bipyridine scaffold allows for systematic modifications to fine-tune the pharmacological properties of the resulting metal complexes, making it a valuable tool in the design of novel metallodrugs. researchgate.netnih.gov

Molecular Mechanisms of Biological Activity

Understanding the molecular interactions that govern the biological effects of this compound-based compounds is crucial for their further development.

Halogen Bonding Interactions in Biological Contexts

Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, plays a significant role in the biological activity of halogenated compounds like this compound derivatives. nih.govresearchgate.net This interaction is analogous to hydrogen bonding and is highly directional, contributing to the specificity of ligand-protein binding. nih.gov

In the context of TTR fibrillogenesis inhibition, the iodine atom in 3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine acts as a halogen bond donor, contributing to the stable binding of the inhibitor to the protein. mdpi.com Similarly, the antiproliferative activity of this compound against melanoma cells is attributed in part to halogen bonding interactions. nih.gov The ability to form these specific interactions makes halogenated bipyridines attractive scaffolds for rational drug design, allowing for the targeted modulation of biological processes. nih.gov

Protein-Ligand Binding Analysis and Molecular Docking (e.g., AKT, BRAF)

Molecular docking simulations are a powerful tool for elucidating the binding modes of ligands within the active sites of target proteins. nih.govnih.gov While specific docking studies for this compound with AKT and BRAF kinases were not detailed in the provided context, the principles of protein-ligand binding analysis are broadly applicable.

In silico screening and molecular docking are routinely used to identify and optimize inhibitors for protein kinases like BRAF, which are key targets in cancer therapy. nih.gov These computational methods help to predict the binding affinity and orientation of a ligand, providing insights into the structure-activity relationships that can guide the design of more potent and selective inhibitors. nih.govnih.gov For bipyridine-based scaffolds, docking studies can reveal how substitutions on the bipyridine rings influence interactions with key amino acid residues in the kinase active site, thereby informing the synthetic efforts to improve their therapeutic profile.

Insufficient Data to Fulfill Request on this compound's Biomedical Activities

A thorough review of available scientific literature reveals a significant lack of specific research data on the biomedical activities of the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its cellular pathway modulation and structure-activity relationships as requested.

The specific areas of inquiry, namely "Cellular Pathway Modulation (e.g., Reactive Oxygen Species Accumulation, Mitochondrial Membrane Depolarization, Apoptosis Induction)" and "Structure-Activity Relationship (SAR) Studies for Rational Design," require dedicated experimental studies on the compound .

Searches for research investigating these precise effects for this compound did not yield any direct results. The scientific literature contains studies on structurally related compounds, such as other polychlorinated biphenyls or different bipyridine derivatives. However, extrapolating findings from these related but distinct molecules to this compound would be scientifically unsound and violate the strict requirement to focus solely on the specified compound.

For instance, while research exists on the toxicological effects of certain tetrachlorobiphenyls, these are not bipyridines and their biological actions cannot be directly attributed to the requested molecule. Similarly, studies on other substituted bipyridine scaffolds are available, but the specific substitution pattern of four chlorine atoms at the 3,3',5,5' positions is what defines the unique properties of the target compound, and no dedicated research on its biological effects was identified.

Without published data from cellular or preclinical studies on this compound, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and adherence to the provided outline. Therefore, the requested content on the biomedical research directions and mechanistic investigations of this specific compound cannot be produced at this time.

Computational and Theoretical Investigations of 3,3 ,5,5 Tetrachloro 2,2 Bipyridine

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For 3,3',5,5'-Tetrachloro-2,2'-bipyridine, the presence of four electron-withdrawing chlorine atoms and two nitrogen atoms significantly influences the electron distribution within the aromatic rings.

Theoretical studies, primarily using Density Functional Theory (DFT), can predict several key electronic properties. The chlorine atoms, through their inductive (-I) effect, are expected to lower the energy levels of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This widening of the HOMO-LUMO gap generally suggests increased kinetic stability. The nitrogen atoms, with their lone pairs of electrons, act as coordination sites, and their basicity is modulated by the electron-withdrawing chlorine substituents.

Reactivity descriptors derived from conceptual DFT can provide further insights into the molecule's chemical behavior. These descriptors help in predicting sites for nucleophilic and electrophilic attacks. For this compound, the nitrogen atoms are the most likely sites for electrophilic attack or coordination to metal centers, although their nucleophilicity is reduced compared to unsubstituted 2,2'-bipyridine (B1663995). The carbon atoms attached to chlorine are expected to be more electrophilic.

Predicted Electronic PropertyExpected Influence of Tetrachloro-SubstitutionComputational Method
HOMO EnergyLowered (more negative) compared to 2,2'-bipyridineDFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyLowered compared to 2,2'-bipyridineDFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO GapIncreased compared to 2,2'-bipyridineDFT (e.g., B3LYP/6-311++G(d,p))
Electron AffinityIncreased, making it a better electron acceptorDFT Calculations
Ionization PotentialIncreased, making it more difficult to oxidizeDFT Calculations
Dipole MomentModified due to the symmetrical placement of polar C-Cl bondsDFT Calculations

Molecular Dynamics Simulations of Complex Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its interactions with other molecules, such as proteins, nucleic acids, or other small molecules. These simulations can reveal details about binding modes, conformational changes, and the thermodynamic parameters of complex formation.

In the context of biological systems, MD simulations could be employed to investigate the binding of this compound or its metal complexes to a specific protein target. Such simulations would typically involve placing the ligand in the binding site of the protein and simulating the system's evolution in a solvated environment. The resulting trajectory can be analyzed to understand the stability of the interaction, identify key interacting residues, and calculate binding free energies.

Similarly, in materials science, MD simulations could model the self-assembly of this compound molecules or their complexes into larger supramolecular structures. These simulations can help in understanding the forces driving the assembly process, such as halogen bonding and π-π stacking, and predict the morphology of the resulting material.

Simulation ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, or OPLS for biomolecules; General Amber Force Field (GAFF) for the ligandTo define the potential energy of the system
Solvent ModelExplicit water models like TIP3P or SPC/ETo simulate a realistic aqueous environment
Simulation TimeNanoseconds to microsecondsTo sample a sufficient range of molecular conformations
EnsembleNPT (constant Number of particles, Pressure, and Temperature)To mimic experimental conditions
Analysis MethodsRMSD, RMSF, hydrogen/halogen bond analysis, binding free energy calculations (MM/PBSA or MM/GBSA)To extract meaningful information from the simulation trajectory

In Silico Modeling of Biological and Material Systems

In silico modeling encompasses a broad range of computational techniques used to simulate and predict the properties and behavior of biological and material systems. For this compound, these methods can be applied to assess its potential biological activity, toxicity, and utility in materials science. nih.gov

In a biological context, in silico methods such as molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of a target protein. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of chlorinated bipyridines with their biological activities. nih.gov Furthermore, in silico toxicology platforms can predict potential adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity, based on the molecule's structure. nih.gov

In materials science, computational modeling can be used to design novel materials incorporating this compound as a building block. For instance, its strong halogen bonding potential can be exploited to create self-assembling materials with specific electronic or optical properties. Computational models can predict the crystal packing of the molecule and the electronic band structure of the resulting material.

In Silico ModelApplication AreaPredicted Outcome for this compound
Molecular DockingDrug DiscoveryPrediction of binding modes and affinities to biological targets.
QSARToxicology, Drug DiscoveryCorrelation of structural features with toxicity or biological activity.
ADMET PredictionPharmacokineticsPrediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov
Crystal Structure PredictionMaterials SciencePrediction of stable crystal packing arrangements.
Band Structure CalculationMaterials SciencePrediction of electronic properties of the solid-state material.

Prediction of Stereoelectronic Features and Halogen Bonding Potential

The stereoelectronic features of this compound are dominated by the presence of the four chlorine atoms on the bipyridine scaffold. These substituents influence the molecule's conformation and its ability to engage in non-covalent interactions, particularly halogen bonding.

A key feature of covalently bonded halogen atoms, especially those attached to electron-withdrawing groups, is the presence of a "sigma-hole". nih.gov This is a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the covalent bond. The magnitude of the sigma-hole increases with the polarizability of the halogen and the electron-withdrawing strength of the rest of the molecule. For this compound, the chlorine atoms are expected to possess significant sigma-holes, making them effective halogen bond donors.

These positive sigma-holes can interact favorably with electron-rich regions (Lewis bases), such as the lone pairs of nitrogen or oxygen atoms, or the π-electrons of aromatic systems. This directional, non-covalent interaction is known as a halogen bond. nih.gov The strength of these bonds can be comparable to that of hydrogen bonds, making them a powerful tool in crystal engineering and supramolecular chemistry. Computational studies can quantify the electrostatic potential on the surface of the molecule and predict the strength and directionality of potential halogen bonds.

PropertyPredicted FeatureSignificance
Molecular Electrostatic Potential (MEP)Positive regions (sigma-holes) on the chlorine atoms.Indicates potential for halogen bond donation.
Halogen Bond Donor StrengthModerate to strong, enhanced by the bipyridine ring.Enables the formation of robust supramolecular assemblies.
Directionality of Halogen BondsHighly directional, with the C-Cl···X angle close to 180°.Allows for precise control over crystal packing and molecular recognition.
Potential Halogen Bond AcceptorsNitrogen atoms, oxygen atoms, other halogens, π-systems.Versatile interaction capabilities with a range of functional groups.

Future Research Directions and Emerging Opportunities for 3,3 ,5,5 Tetrachloro 2,2 Bipyridine

Integration into Advanced Functional Materials

The development of advanced functional materials hinges on the design of molecular components with specific, tunable properties. Bipyridine derivatives are frequently employed in crystal engineering and the synthesis of functional materials due to their flexible coordination behavior and ability to form diverse supramolecular structures. nih.gov The electron-withdrawing nature of the chlorine substituents in 3,3',5,5'-tetrachloro-2,2'-bipyridine is expected to significantly modify the electronic properties of the bipyridine core, making it a compelling candidate for new materials.

Future research could focus on incorporating this compound into:

Luminescent Materials: By coordinating with transition metals like iridium or ruthenium, this compound could be used to create novel phosphorescent materials. The electron-withdrawing chlorine atoms can tune the energy of metal-to-ligand charge transfer (MLCT) excited states, potentially leading to materials with desirable photophysical properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs): The rigid structure and defined coordination sites of this compound make it an excellent building block for crystalline porous materials. Research into its use as a ligand in MOFs could yield materials with tailored pore sizes and chemical environments for applications in gas storage, separation, and heterogeneous catalysis. The chlorine atoms could also serve as active sites for post-synthetic modification.

Liquid Crystals: The introduction of halogen atoms can influence intermolecular interactions, which are crucial for the formation of liquid crystalline phases. nih.gov Investigating the mesomorphic behavior of derivatives of this compound could lead to the discovery of new liquid crystalline materials with unique optical and electronic properties.

Table 1: Potential Applications in Advanced Functional Materials

Material TypePotential ApplicationRole of this compound
Luminescent ComplexesOLEDs, Chemical SensorsTuning of MLCT energies, enhancing phosphorescence
MOFs/PCPsGas Storage, CatalysisRigid structural ligand, post-synthetic modification site
Liquid CrystalsDisplay TechnologiesInfluencing intermolecular interactions and mesophase formation

Novel Catalytic Systems Design

Substituted 2,2'-bipyridines are classic ligands in transition-metal catalysis due to their robust redox stability and the ease with which their properties can be functionalized. nih.gov The electronic and steric environment of the metal center, which is critical for catalytic activity and selectivity, can be precisely controlled by modifying the bipyridine ligand.

Emerging opportunities for this compound in catalysis include:

Photocatalysis: Electron-withdrawing groups on bipyridine ligands are known to influence the excited-state properties of metal complexes. ossila.com Complexes of this compound with metals like iridium or ruthenium could serve as potent photocatalysts for a variety of organic transformations. The high degree of chlorination is expected to increase the reduction potential of the excited state, potentially enabling novel reactivity.

Oxidation Catalysis: The electron-deficient nature of the ligand would make the coordinated metal center more electrophilic, which could enhance its activity in oxidation reactions. Research into its complexes with metals like copper or palladium for aerobic oxidation of alcohols or C-H activation could be a fruitful area.

Asymmetric Catalysis: Although this compound itself is achiral, it can be used as a scaffold for the synthesis of new chiral ligands. Introducing chiral substituents at other positions could lead to novel catalysts for asymmetric synthesis, where the electronic properties of the tetrachloro-bipyridine core could provide unique selectivity.

Targeted Therapeutic Agent Development

Bipyridine-metal complexes have been investigated for their potential as therapeutic agents, particularly in the field of oncology. rsc.org The mode of action often involves interaction with biological macromolecules like DNA or the generation of reactive oxygen species (ROS).

Future research into the therapeutic potential of this compound could explore:

Anticancer Agents: Ruthenium and copper complexes containing bipyridine ligands have shown promising cytotoxic activity against various cancer cell lines. rsc.orgnih.gov The lipophilicity and electronic properties of metal complexes of this compound could be systematically investigated to understand their cellular uptake, DNA binding affinity, and ability to induce apoptosis. The high halogen content might enhance interactions with specific biological targets.

Radiopharmaceuticals: The presence of chlorine atoms offers the possibility of developing radiolabeled versions of this compound for use in diagnostic imaging or targeted radiotherapy. Further research could involve the synthesis of derivatives containing radioactive isotopes of halogens.

Table 2: Potential Therapeutic Research Areas

Therapeutic AreaPotential MechanismResearch Focus
OncologyDNA intercalation, ROS generationSynthesis and in vitro cytotoxicity screening of metal complexes
Medical ImagingTargeted delivery of radioisotopesDevelopment of radiolabeled derivatives

Exploration of New Halogen-Bonding Applications

Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov It has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of well-defined architectures. nih.govoup.com

The four chlorine atoms in this compound, combined with the two nitrogen atoms, make it a fascinating and multifunctional building block for exploring halogen bonding:

Supramolecular Self-Assembly: This molecule can act as both a halogen bond donor (via the chlorine atoms) and a halogen bond acceptor (via the nitrogen atoms). This dual nature could be exploited to create complex and novel supramolecular assemblies, such as 1D chains, 2D networks, and discrete multicomponent co-crystals. nih.gov The directionality and strength of these interactions could be systematically studied with various halogen bond donors and acceptors.

Anion Recognition: The electron-deficient regions associated with the chlorine atoms (σ-holes) could be utilized for the recognition and binding of anions. This could lead to the development of new sensors or receptors for environmentally or biologically important anions.

Organocatalysis: Halogen bonding is increasingly being used as a mode of activation in organocatalysis. The chlorine atoms on the this compound scaffold could potentially be used to activate substrates through halogen bonding, opening up new possibilities for catalyst design.

Q & A

Q. What are the established synthetic routes for 3,3',5,5'-Tetrachloro-2,2'-bipyridine, and how can researchers optimize yield and purity?

Answer: The compound is synthesized via a two-step protocol:

LDA-mediated dimerization : Starting with 2-bromo-3,5-dichloropyridine, lithium diisopropylamide (LDA) facilitates coupling to form 3,3',5,5'-tetrachloro-2,2'-dibromo-4,4'-bipyridine .

Finkelstein reaction : Bromine atoms at the 2,2'-positions are replaced with iodine using a diaminocopper catalyst. Purification via column chromatography is critical to isolate the target compound and minor byproducts (e.g., mono-iodinated derivatives) .
Optimization Tips :

  • Monitor reaction temperature (-78°C for LDA steps) to avoid side reactions.
  • Use high-purity solvents (e.g., anhydrous THF) to enhance reaction efficiency.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms substitution patterns. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from chlorine .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 373.82 for C10H4Cl4N2) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98% by area normalization) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s utility in organometallic catalysis?

Answer: The tetrachloro pattern enhances electron-deficient character, favoring strong π-backbonding with transition metals (e.g., Re, Ru). Key findings:

  • Electronic Effects : Chlorine atoms lower the ligand’s LUMO energy, improving catalytic activity in redox reactions .
  • Comparative Data : Ruthenium complexes with 4,4′-dimethyl-2,2′-bipyridine show reduced catalytic efficiency compared to chlorinated analogs, highlighting the role of electron withdrawal .
    Experimental Design :
  • Synthesize metal complexes (e.g., [Ru(Cl4bipy)(CO)3]) and compare electrochemical properties (cyclic voltammetry) with non-halogenated ligands.

Q. What methodologies enable enantiomeric resolution of polyhalogenated bipyridines, and how does temperature affect chiral separation?

Answer:

  • Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs (e.g., Chiralpak IA) resolve enantiomers via halogen bonding (XB) and π-π interactions. The 3,3',5,5'-tetrachloro pattern enhances selectivity due to steric and electronic asymmetry .
  • Temperature Effects : Lower temperatures (10–25°C) improve resolution (α > 1.5) by stabilizing XB interactions. At 40°C, reduced retention (k’ < 2.0) is observed due to weakened binding .
    Protocol :
  • Use a mobile phase of hexane:IPA (90:10, v/v) at 1.0 mL/min and 15°C for baseline separation.

Q. How can researchers investigate the role of halogen bonding in the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Structural Analysis : X-ray crystallography of protein-ligand complexes (e.g., transthyretin) reveals halogen bonding between chlorine and backbone carbonyls .

  • Activity Comparison :

    CompoundIC50 (µM)Selectivity Index (A375/BJ)
    3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine5.23.0
    2-Iodo-4,4'-bipyridine (non-chlorinated)12.62.1
    Higher potency in chlorinated analogs underscores halogen bonding’s role .
  • Computational Modeling : Density functional theory (DFT) maps electrostatic potentials (VS,min ≤ -0.0490 au) to predict XB donor strength .

Q. What strategies mitigate contradictions in reported biological data for halogenated bipyridines?

Answer:

  • Standardized Assays : Discrepancies in IC50 values often arise from variations in cell lines (e.g., A375 vs. HeLa) or assay conditions (serum concentration, incubation time). Use validated protocols (e.g., MTT assay with 24-h exposure) .
  • Control Experiments : Include non-halogenated analogs (e.g., 4,4′-bipyridine) to isolate halogen-specific effects.
  • Mechanistic Studies : Combine knockdown (siRNA) and overexpression (Bcl-2 transfection) models to confirm mitochondrial apoptosis pathways .

Q. How can the compound’s solubility limitations be addressed in aqueous biological assays?

Answer:

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS (pH 7.4). Solubility in 1:3 DMSO:PBS is ~0.25 mg/mL .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.